4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene
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Description
4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene is a useful research compound. Its molecular formula is C18H21Cl2N3O4S2 and its molecular weight is 478.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Based on its structure, it is likely to interact with proteins or enzymes that have affinity for aromatic compounds or sulfone groups .
Mode of Action
The compound likely undergoes electrophilic aromatic substitution reactions . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Given its structure and potential mode of action, it may influence pathways involving aromatic compounds or sulfone groups .
Pharmacokinetics
Its molecular weight of 287162 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .
Result of Action
Based on its potential mode of action, it may cause changes in the structure or function of proteins or enzymes that interact with aromatic compounds or sulfone groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of the compound . For instance, the presence of water can reverse the reaction by which the electrophile is formed
Properties
IUPAC Name |
4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O4S2/c19-15-1-5-17(6-2-15)28(24,25)21-9-10-22-11-13-23(14-12-22)29(26,27)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMUVTXQPQSCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.